N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide
Overview
Description
N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, derivatives of this compound have been synthesized by reacting with alkaloids such as cytisine and d-pseudoephedrine, leading to compounds with potential for further chemical manipulation and study. The structural confirmation of these derivatives was achieved using IR, PMR spectroscopy, and mass spectrometry, highlighting their significance in organic synthesis and medicinal chemistry research (Kulakov, 2010).
Radiosensitizing Agents for Cancer Treatment
Research has explored the application of bromopyridine derivatives as radiosensitizing agents for cancer treatment. These agents are designed to sensitize tumor cells to ionizing radiation, particularly under hypoxic conditions which typically confer resistance to such treatments. Bromopyridine nucleotide analogues, for example, have been developed to yield DNA interstrand cross-links under anaerobic conditions, potentially enhancing the efficacy of radiation therapy (Rudra et al., 2015).
Antibacterial Activity
Novel cyanopyridine derivatives synthesized from bromopyridine substrates have demonstrated significant antibacterial activity against a range of bacteria. These findings suggest the potential of bromopyridine derivatives in developing new antimicrobial agents, with minimal inhibitory concentration values indicating their effectiveness (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclopentanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-6-13-10(7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSYGZDDBJZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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